

# 5-Methylurapidil: Application Notes and Protocols for Neuroscience Research

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## Compound of Interest

Compound Name: 5-Methylurapidil

Cat. No.: B1664665

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## Introduction

**5-Methylurapidil** is a potent and selective antagonist of  $\alpha 1$ -adrenoceptors and an agonist at 5-HT<sub>1A</sub> serotonin receptors.<sup>[1][2]</sup> This dual activity makes it a valuable pharmacological tool in neuroscience research for dissecting the roles of these two critical receptor systems in various physiological and pathological processes. Its particular utility lies in its ability to discriminate between  $\alpha 1$ -adrenoceptor subtypes, exhibiting a higher affinity for the  $\alpha 1A$  subtype over the  $\alpha 1B$  subtype.<sup>[3][4]</sup> This document provides detailed application notes and experimental protocols for the use of **5-Methylurapidil** in neuroscience research.

## Physicochemical Properties

Property	Value
IUPAC Name	6-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3,5-trimethylpyrimidine-2,4(1H,3H)-dione
Molecular Formula	C21H31N5O3
Molecular Weight	401.50 g/mol
CAS Number	34661-85-3
Solubility	Soluble in 0.1 N HCl (3.8 mg/ml)[5]
Storage	Store at room temperature, tightly sealed

## Receptor Binding Affinity

**5-Methylurapidil**'s affinity for  $\alpha$ 1-adrenergic and 5-HT1A receptors has been characterized in various tissues, primarily from rat models. The following tables summarize key binding affinity data.

Table 1: Binding Affinity of **5-Methylurapidil** for  $\alpha$ 1-Adrenoceptor Subtypes

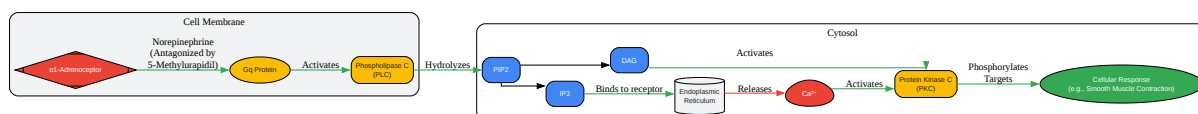
Tissue/Cell Line	Radioligand	Parameter	Value	Reference
Rat Hippocampus	[3H]prazosin	pKI (High Affinity Site)	9.1 - 9.4	
Rat Hippocampus	[3H]prazosin	pKI (Low Affinity Site)	7.2 - 7.8	
Rat Vas Deferens	[3H]prazosin	pKI (High Affinity Site)	9.1 - 9.4	
Rat Vas Deferens	[3H]prazosin	pKI (Low Affinity Site)	7.2 - 7.8	
Rat Heart	[3H]prazosin	pKI (High Affinity Site)	9.1 - 9.4	
Rat Heart	[3H]prazosin	pKI (Low Affinity Site)	7.2 - 7.8	
Rat Spleen	[3H]prazosin	pKI	~7.2 - 7.8	
Rat Liver	[3H]prazosin	pKI	~7.2 - 7.8	
Rat Cerebral Cortex	[3H]prazosin	Ki (High Affinity Site)	~0.6 nM	
Rat Cerebral Cortex	[3H]prazosin	Ki (Low Affinity Site)	~45 nM	
Rat Brain Cortex	[3H]5-methylurapidil	KD ( $\alpha$ 1A-adrenoceptors)	0.89 nM	
Human Prostate	[3H]prazosin	KB	4.46 nM	

Table 2: Binding Affinity of **5-Methylurapidil** for 5-HT1A Receptors

Tissue/Cell Line	Radioligand	Parameter	Value	Reference
Rat Brain Cortex	[3H]5-methylurapidil	KD (5-HT1A receptors)	0.84 nM	
Rat Brain	Not specified	High Potency	-	

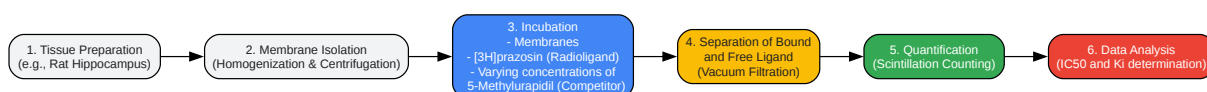
## Signaling Pathways

**5-Methylurapidil** exerts its effects by modulating two distinct G-protein coupled receptor (GPCR) signaling pathways: the Gq-coupled  $\alpha$ 1-adrenergic receptor and the Gi/o-coupled 5-HT1A receptor.



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### $\alpha$ 1-Adrenoceptor (Gq) Signaling Pathway Antagonism



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## References

- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Demonstration of alpha 1A- and alpha 1B-adrenoceptor binding sites in human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The  $\alpha$ 1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
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